![molecular formula C20H34N2SSi B14167625 5-(3-(methylthio)propyl)-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B14167625.png)
5-(3-(methylthio)propyl)-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(3-(methylthio)propyl)-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine is a complex organic compound that belongs to the class of pyrrolopyridines This compound is characterized by the presence of a pyrrolo[2,3-b]pyridine core, which is a fused bicyclic structure consisting of a pyrrole ring fused to a pyridine ring
Métodos De Preparación
The synthesis of 5-(3-(methylthio)propyl)-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine involves multiple steps, starting from commercially available starting materials. The synthetic route typically includes the following steps:
Formation of the Pyrrolo[2,3-b]pyridine Core: This step involves the cyclization of appropriate precursors to form the fused bicyclic structure.
Introduction of the Triisopropylsilyl Group: This step involves the protection of the nitrogen atom in the pyrrole ring using triisopropylsilyl chloride under basic conditions.
Attachment of the Methylthio Propyl Group: This step involves the alkylation of the pyridine ring with a suitable methylthio propyl halide under basic conditions.
Análisis De Reacciones Químicas
5-(3-(methylthio)propyl)-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can undergo reduction reactions, particularly at the pyridine ring, using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring, using nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, tetrahydrofuran), bases (e.g., sodium hydride, potassium carbonate), and catalysts (e.g., palladium on carbon).
Aplicaciones Científicas De Investigación
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound can be used as a probe to study biological processes, particularly those involving pyrrolopyridine-containing enzymes or receptors.
Medicine: The compound has potential as a lead compound for the development of new drugs, particularly those targeting diseases involving pyrrolopyridine-containing proteins.
Industry: The compound can be used in the development of new materials, particularly those with unique electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 5-(3-(methylthio)propyl)-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine is not well-documented, but it is likely to involve interactions with specific molecular targets, such as enzymes or receptors, that contain pyrrolopyridine-binding sites. The compound may exert its effects by modulating the activity of these targets, leading to changes in cellular processes and physiological responses.
Comparación Con Compuestos Similares
5-(3-(methylthio)propyl)-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine can be compared with other similar compounds, such as:
Pyrrolopyridines: These compounds share the same core structure but differ in the substituents attached to the core. Examples include 1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine and 5-(3-(methylthio)propyl)-1H-pyrrolo[2,3-b]pyridine.
Pyridinium Salts: These compounds contain a pyridine ring with a positive charge, which can interact with different molecular targets compared to neutral pyrrolopyridines. Examples include N-methylpyridinium iodide and N-ethylpyridinium bromide.
Propiedades
Fórmula molecular |
C20H34N2SSi |
|---|---|
Peso molecular |
362.6 g/mol |
Nombre IUPAC |
[5-(3-methylsulfanylpropyl)pyrrolo[2,3-b]pyridin-1-yl]-tri(propan-2-yl)silane |
InChI |
InChI=1S/C20H34N2SSi/c1-15(2)24(16(3)4,17(5)6)22-11-10-19-13-18(9-8-12-23-7)14-21-20(19)22/h10-11,13-17H,8-9,12H2,1-7H3 |
Clave InChI |
WNRKBYIRFXYNRK-UHFFFAOYSA-N |
SMILES canónico |
CC(C)[Si](C(C)C)(C(C)C)N1C=CC2=CC(=CN=C21)CCCSC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(1-ethyl-6-methylpyrazolo[3,4-b]quinolin-3-yl)butanamide](/img/structure/B14167553.png)
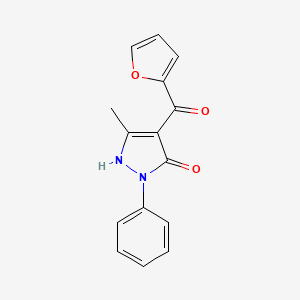
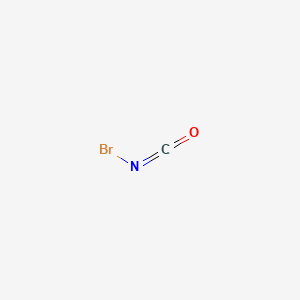
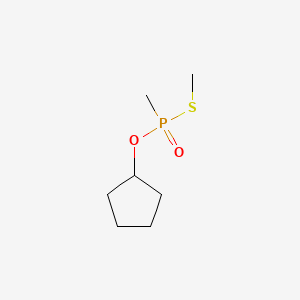


![5,5-dimethyl-13-propyl-6,14-dioxa-17-thia-2,12-diazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),2,8,11(16),12-pentaen-15-one](/img/structure/B14167576.png)

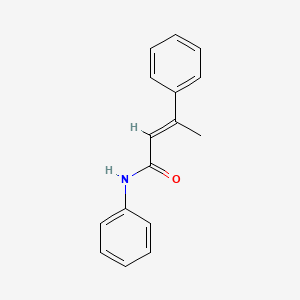
![4-{[4-(Pyridin-2-yl)-1,3-thiazol-2-yl]amino}benzoic acid](/img/structure/B14167591.png)
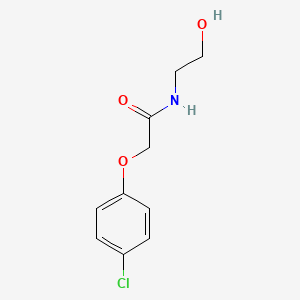
![4-[2-(2-Fluorophenyl)ethynyl]quinoline](/img/structure/B14167618.png)
![N,N,2-trimethyl-4-[(4-nitrophenyl)diazenyl]aniline](/img/structure/B14167624.png)
